molecular formula C7H10O4 B14268626 2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester CAS No. 169233-07-2

2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester

Cat. No.: B14268626
CAS No.: 169233-07-2
M. Wt: 158.15 g/mol
InChI Key: MUWOTPLDXQSGQZ-YFKPBYRVSA-N
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Description

2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester is a chemical compound known for its versatile applications in various fields. It is an ester derivative of methacrylic acid and is commonly used in the production of polymers and copolymers. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester typically involves the esterification of methacrylic acid with (1S)-1-carboxyethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this ester is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester undergoes various types of chemical reactions, including:

    Polymerization: The compound can undergo free radical polymerization to form polymers and copolymers.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to methacrylic acid and (1S)-1-carboxyethanol.

    Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are used.

Major Products Formed

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Hydrolysis: Methacrylic acid and (1S)-1-carboxyethanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo polymerization and form cross-linked networks. The methacrylate group in the ester allows it to participate in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, heptyl ester
  • 2-Propenoic acid, methyl ester
  • 2-Propenoic acid, 2-methyl-, ethenyl ester

Comparison

2-Propenoic acid, 2-methyl-, (1S)-1-carboxyethyl ester is unique due to its specific ester group, which imparts distinct properties compared to other similar compounds. For example, the heptyl ester variant has a longer alkyl chain, affecting its hydrophobicity and polymerization behavior. The methyl ester is simpler and more volatile, making it suitable for different applications. The ethenyl ester has a vinyl group, which influences its reactivity and polymerization characteristics.

Properties

CAS No.

169233-07-2

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(2S)-2-(2-methylprop-2-enoyloxy)propanoic acid

InChI

InChI=1S/C7H10O4/c1-4(2)7(10)11-5(3)6(8)9/h5H,1H2,2-3H3,(H,8,9)/t5-/m0/s1

InChI Key

MUWOTPLDXQSGQZ-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC(=O)C(=C)C

Canonical SMILES

CC(C(=O)O)OC(=O)C(=C)C

Origin of Product

United States

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